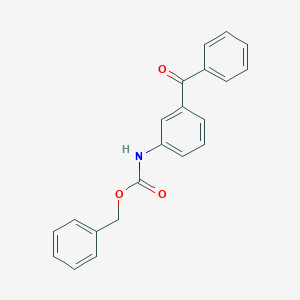![molecular formula C19H12N2O2S B263201 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether is not yet fully understood. However, it is believed to function as an electron transport material in OLEDs, facilitating the movement of electrons from the cathode to the anode. In photodynamic therapy, the compound is activated by light, leading to the formation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether are still being studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether is its high thermal stability, making it a suitable material for use in OLEDs. However, the compound is challenging to synthesize, and the yield can be low, making it more expensive to produce than other materials. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Future Directions
There are several potential future directions for research on 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether. One area of interest is the development of new synthetic methods to improve the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound, particularly in the field of photodynamic therapy for cancer treatment. Finally, there is potential for the use of this compound in other fields, such as organic photovoltaics and organic field-effect transistors, which could be explored in future research.
Synthesis Methods
The synthesis of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether involves a multi-step process that includes the reaction of 2,1,3-Benzothiadiazol-5-ylmethanol with dibenzo[b,d]furan-2-carboxylic acid, followed by the addition of a reagent such as triphenylphosphine and diethyl azodicarboxylate. This process results in the formation of the desired compound with a yield of up to 80%.
Scientific Research Applications
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether has been studied for its potential applications in various scientific research fields. One of the primary applications is in the field of organic electronics, where it has been used as a material for the fabrication of organic light-emitting diodes (OLEDs). The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
Product Name |
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether |
|---|---|
Molecular Formula |
C19H12N2O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(dibenzofuran-2-yloxymethyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C19H12N2O2S/c1-2-4-18-14(3-1)15-10-13(6-8-19(15)23-18)22-11-12-5-7-16-17(9-12)21-24-20-16/h1-10H,11H2 |
InChI Key |
YBCJGZDMVFADMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC4=CC5=NSN=C5C=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC4=CC5=NSN=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)



![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)